Strophanthidylic acid

Description

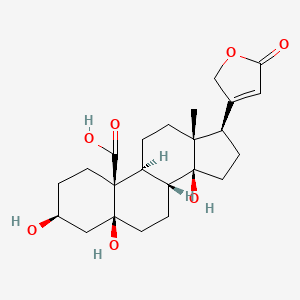

Structure

3D Structure

Properties

CAS No. |

508-64-5 |

|---|---|

Molecular Formula |

C23H32O7 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid |

InChI |

InChI=1S/C23H32O7/c1-20-6-3-16-17(23(20,29)9-5-15(20)13-10-18(25)30-12-13)4-7-21(28)11-14(24)2-8-22(16,21)19(26)27/h10,14-17,24,28-29H,2-9,11-12H2,1H3,(H,26,27)/t14-,15+,16-,17+,20+,21-,22+,23-/m0/s1 |

InChI Key |

XJIILRFVONGQOG-OTCDBKAHSA-N |

SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C(=O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C(=O)O)O |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C(=O)O)O |

Origin of Product |

United States |

Molecular Mechanisms and Cellular Pharmacology of Strophanthidylic Acid

Detailed Analysis of Na+/K+-ATPase Interaction and Inhibition Kinetics

The primary molecular target of strophanthidin (B154792) is the Na+/K+-ATPase, also known as the sodium-potassium pump. Strophanthidin inhibits the activity of this enzyme, leading to a dose-dependent increase in intracellular sodium concentration patsnap.comwikipedia.org. The inhibition of the Na+/K+-ATPase by cardiac glycosides like strophanthidin is a well-established mechanism that underlies many of their physiological effects patsnap.comwikipedia.orgresearchgate.net.

The kinetics of this inhibition are complex, with low concentrations of strophanthidin (0.1 and 1 nmol/L) reportedly increasing Na+/K+-ATPase activity, while higher concentrations (1–100 µmol/L) lead to its inhibition medchemexpress.com. This biphasic response suggests a complex regulatory interaction between strophanthidin and the enzyme.

Allosteric Modulation and Conformational Dynamics of the Na+/K+-ATPase upon Strophanthidin Binding

The Na+/K+-ATPase undergoes a series of conformational changes during its pumping cycle, transitioning between two principal states: E1, with high affinity for intracellular Na+, and E2, with high affinity for extracellular K+ dntb.gov.ua. The binding of cardiac glycosides, including strophanthidin, is known to stabilize the enzyme in a specific conformational state.

While the precise allosteric modulation by strophanthidin is an area of ongoing research, it is understood that cardiac glycosides generally bind to the extracellular side of the α-subunit of the Na+/K+-ATPase researchgate.net. This binding event is thought to lock the enzyme in an E2-P conformation, preventing the dephosphorylation and release of K+ ions into the cell, thereby inhibiting the pump's activity. This stabilization of a particular conformational state disrupts the dynamic transitions necessary for ion transport. The binding involves interactions with specific amino acid residues within the transmembrane and extracellular domains of the α-subunit researchgate.net.

The conformational flexibility of the Na+/K+-ATPase is impaired upon the binding of cardiac glycosides like ouabain (B1677812), a compound structurally and functionally similar to strophanthidin dntb.gov.ua. This impairment of conformational dynamics is a key aspect of the inhibitory mechanism.

Stoichiometry of Strophanthidin Binding to Na+/K+-ATPase Subunits

The Na+/K+-ATPase is a heterodimeric protein composed of a catalytic α-subunit and a regulatory β-subunit. The binding site for cardiac glycosides is located on the α-subunit. While the precise stoichiometry of strophanthidin binding is not always explicitly stated in the literature, it is generally accepted that one molecule of a cardiac glycoside binds to one α-subunit of the Na+/K+-ATPase. The binding affinity can be influenced by the specific isoform of the α-subunit present in the tissue frontiersin.org. The interaction is typically of high affinity, leading to potent inhibition of the enzyme's activity.

Intracellular Signal Transduction Pathways Induced by Strophanthidin

The inhibition of the Na+/K+-ATPase by strophanthidin initiates a series of downstream signaling events that extend beyond simple changes in ion concentrations. These signaling cascades play a crucial role in the diverse pharmacological effects of strophanthidin.

Alterations in Intracellular Ion Homeostasis

The most immediate consequence of Na+/K+-ATPase inhibition by strophanthidin is a disruption of intracellular ion homeostasis. The blockage of Na+ extrusion leads to a progressive increase in the intracellular sodium concentration ([Na+]i) patsnap.comwikipedia.org. This elevation in [Na+]i alters the electrochemical gradient for Na+, which in turn affects the function of other ion transport systems, most notably the Na+/Ca2+ exchanger (NCX).

The reduced Na+ gradient diminishes the driving force for Ca2+ extrusion by the NCX, leading to an accumulation of intracellular calcium ([Ca2+]i) patsnap.comfrontiersin.org. Strophanthidin has been shown to increase both diastolic and systolic intracellular Ca2+ concentrations medchemexpress.com. This elevation of intracellular calcium is a key factor in the cardiotonic effects of strophanthidin and also acts as a second messenger in various signaling pathways.

| Parameter | Effect of Strophanthidin | Underlying Mechanism |

|---|---|---|

| Intracellular Na+ Concentration ([Na+]i) | Increase | Inhibition of Na+/K+-ATPase, leading to reduced Na+ extrusion. |

| Intracellular Ca2+ Concentration ([Ca2+]i) | Increase | Reduced Na+ gradient diminishes Ca2+ extrusion via the Na+/Ca2+ exchanger. |

Activation of Downstream Protein Kinase Cascades

Beyond its effects on ion concentrations, strophanthidin has been shown to activate several key protein kinase cascades, demonstrating that the Na+/K+-ATPase also functions as a signal transducer. The binding of strophanthidin to the Na+/K+-ATPase can trigger intracellular signaling pathways independently of the changes in ion concentrations.

Research has demonstrated that strophanthidin can attenuate the MAPK (Mitogen-Activated Protein Kinase), PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in various cancer cell lines nih.gov. The activation of these pathways is a complex process that can involve the interaction of the Na+/K+-ATPase with other membrane-associated proteins, such as the Src kinase researchgate.net.

The MAPK cascade, which includes kinases like MEK1, is a central signaling pathway that regulates cell proliferation, differentiation, and apoptosis. Similarly, the PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism. The Wnt/β-catenin pathway is involved in cell fate determination and proliferation. The modulation of these pathways by strophanthidin highlights its potential as a modulator of fundamental cellular processes.

| Signaling Pathway | Key Proteins Modulated by Strophanthidin | Cellular Processes Regulated |

|---|---|---|

| MAPK | MEK1 | Cell proliferation, differentiation, apoptosis |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Cell growth, survival, metabolism |

| Wnt/β-catenin | Gsk3α, β-catenin | Cell fate determination, proliferation |

Regulation of Gene Expression by Strophanthidin in Cellular Models

The activation of downstream signaling cascades by strophanthidin ultimately leads to changes in gene expression, which underlie many of its long-term cellular effects. The modulation of pathways like MAPK and PI3K/AKT/mTOR can influence the activity of various transcription factors, thereby altering the transcription of their target genes.

For instance, strophanthidin has been shown to inhibit the expression of checkpoint and cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase in cancer cells nih.gov. This suggests that strophanthidin can regulate the expression of genes that control cell cycle progression. Furthermore, strophanthidin treatment can lead to the overexpression of pro-apoptotic proteins like caspase 9 and the activation of executioner caspases, indicating a regulation of genes involved in the apoptotic pathway nih.gov.

While the direct binding of strophanthidin to DNA or transcription factors is not its primary mechanism of action, its influence on intracellular signaling pathways provides a clear mechanism by which it can indirectly regulate gene expression and consequently, cellular fate.

Non-Na+/K+-ATPase Mediated Cellular Effects of Strophanthidylic Acid

While the primary mechanism of action of this compound and its aglycone, strophanthidin, is the inhibition of the Na+/K+-ATPase, a growing body of research indicates that these compounds elicit a range of cellular effects independent of this canonical target. These non-canonical activities point towards a more complex pharmacological profile, with the potential for broader therapeutic applications. Investigations into these alternative molecular targets and direct interactions with the cellular membrane are beginning to unravel the multifaceted nature of this compound's cellular pharmacology.

Investigation of Alternative Molecular Targets

Recent studies have revealed that strophanthidin can modulate several critical intracellular signaling pathways, suggesting direct or indirect interactions with a variety of molecular targets beyond the sodium pump. These findings open new avenues for understanding the full spectrum of its biological activities.

Modulation of Intracellular Signaling Cascades

Strophanthidin has been shown to exert significant influence on key signaling pathways that regulate cell growth, proliferation, and survival. In various cancer cell lines, strophanthidin treatment has been demonstrated to attenuate the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways nih.govnih.govfrontiersin.orgmedchemexpress.com.

The Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial regulator of cellular processes, is a notable target. Research has indicated that strophanthidin can inhibit the expression of key proteins within this cascade, such as MEK1 nih.govnih.gov. Similarly, the PI3K/AKT/mTOR pathway, central to cell survival and proliferation, is also downregulated by strophanthidin, which has been observed to inhibit the expression of PI3K, AKT, and mTOR nih.govnih.govfrontiersin.org.

Furthermore, the Wnt/β-catenin signaling pathway, which plays a critical role in development and disease, is affected by strophanthidin. Studies have shown that it can inhibit the expression of key components of this pathway, including Gsk3α and β-catenin nih.govnih.gov.

The following table summarizes the observed effects of strophanthidin on key proteins within these signaling pathways in human cancer cell lines.

| Signaling Pathway | Key Protein | Effect of Strophanthidin |

| MAPK | MEK1 | Inhibition of expression |

| PI3K/AKT/mTOR | PI3K | Inhibition of expression |

| AKT | Inhibition of expression | |

| mTOR | Inhibition of expression | |

| Wnt/β-catenin | Gsk3α | Inhibition of expression |

| β-catenin | Inhibition of expression |

Data derived from studies on human cancer cell lines.

Induction of DNA Damage

In addition to its influence on signaling cascades, strophanthidin has been reported to induce DNA damage in cancer cells nih.govresearchgate.net. This genotoxic effect contributes to its cytotoxic properties and suggests an interaction with cellular components involved in maintaining genomic integrity. The precise mechanisms by which strophanthidin causes DNA damage are still under investigation but may involve the generation of reactive oxygen species or the inhibition of DNA repair processes nih.govresearchgate.net. The DNA damage response (DDR) pathway, a complex signaling network that detects and repairs DNA lesions, has been identified as a potential target for cardiac glycosides nih.govresearchgate.net.

Cellular Membrane Interactions and Permeability Studies

The direct interaction of this compound with the cellular membrane, independent of its binding to Na+/K+-ATPase, is an area of emerging research. The physicochemical properties of its steroidal structure suggest the potential for insertion into and modulation of the lipid bilayer, which could, in turn, affect membrane fluidity, permeability, and the function of other membrane-associated proteins.

Alteration of Membrane Fluidity

While direct studies on this compound are limited, research on other cardiac glycosides provides insights into their potential effects on the cell membrane. For instance, the cardiac glycoside oleandrin (B1683999) has been shown to alter membrane fluidity nih.gov. Changes in membrane fluidity can have profound effects on cellular processes by influencing the lateral mobility of membrane proteins and altering the permeability of the membrane to various substances. The lipid composition of the membrane has also been shown to modulate the inhibitory effect of cardiac glycosides on the Na+/K+-ATPase, suggesting a complex interplay between these compounds and the lipid bilayer nih.gov. It is plausible that this compound, with its steroidal structure, could interact with membrane lipids, such as cholesterol and sphingolipids, which are key components of specialized membrane microdomains known as lipid rafts nih.govnih.gov. Such interactions could lead to changes in the physical properties of the cell membrane.

Permeability Studies

To date, specific studies quantifying the passive permeability of this compound across cellular membranes are not extensively available in the public domain. The ability of a molecule to passively diffuse across the cell membrane is influenced by factors such as its size, charge, and lipophilicity. As a cardiac glycoside, strophanthidin is known to exert its effects by binding to the extracellular domain of the Na+/K+-ATPase, indicating it can reach its target from the extracellular space nih.govnih.gov. However, detailed quantitative data on its permeability coefficient and the kinetics of its transport across the lipid bilayer are not well-characterized. Further research is required to fully understand the passive diffusion of this compound and how its interaction with the cell membrane might influence its own uptake and the permeability of the membrane to other molecules.

Ligand Receptor Binding and Molecular Interaction Studies of Strophanthidylic Acid

Quantitative Assessment of Receptor Binding Affinity

To understand the interaction between a compound and its receptor, the first step is to quantify the binding affinity. This is a measure of the strength of the binding between the ligand (in this hypothetical case, Strophanthidylic acid) and its receptor. Two primary methodologies are employed for this purpose:

Label-Free Biosensing Techniques for Direct Interaction Analysis

Label-free biosensing techniques offer an alternative to radioligand assays and have the advantage of not requiring the modification of the ligand with a radioactive tag. nih.gov These methods directly measure the binding event in real-time. Some common techniques include:

Surface Plasmon Resonance (SPR): SPR is a widely used optical technique for studying biomolecular interactions. mdpi.com In an SPR experiment, one of the interacting molecules (e.g., the receptor) is immobilized on a sensor surface. The other molecule (the ligand) is then flowed over the surface. The binding of the ligand to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected by the instrument. mdpi.com This allows for the real-time monitoring of both the association and dissociation phases of the interaction.

Bio-Layer Interferometry (BLI): BLI is another optical technique that measures changes in the interference pattern of light reflected from the surface of a biosensor tip. Similar to SPR, one molecule is immobilized on the tip, and its interaction with a second molecule in solution is monitored.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

These label-free techniques are valuable for obtaining detailed kinetic and thermodynamic data about the binding interaction. nih.govmdpi.com

Kinetic Profiling of Target Interactions

Beyond just the strength of binding, the kinetics of the interaction—how fast the ligand binds and how long it stays bound—are crucial for understanding its biological effect.

Association and Dissociation Rate Constant Determination

The interaction between a ligand and a receptor is a dynamic process characterized by two rate constants:

Association Rate Constant (ka or kon): This constant reflects the rate at which the ligand binds to the receptor to form a complex. malvernpanalytical.com It is typically measured in units of M⁻¹s⁻¹. A higher ka value indicates a faster binding of the ligand to the receptor.

Dissociation Rate Constant (kd or koff): This constant represents the rate at which the ligand-receptor complex breaks apart. malvernpanalytical.com It is measured in units of s⁻¹. A lower kd value signifies that the ligand stays bound to the receptor for a longer period.

These rate constants can be determined using the label-free biosensing techniques described above (e.g., SPR and BLI), which monitor the binding process over time. malvernpanalytical.com The ratio of these two constants (kd/ka) provides another way to calculate the equilibrium dissociation constant (Kd). malvernpanalytical.com

| Parameter | Description | Units | Significance |

| ka (kon) | Association Rate Constant | M⁻¹s⁻¹ | Rate of ligand-receptor complex formation |

| kd (koff) | Dissociation Rate Constant | s⁻¹ | Rate of ligand-receptor complex dissociation |

| Kd | Equilibrium Dissociation Constant | M | Measure of binding affinity (lower value = higher affinity) |

Reversibility and Irreversibility of Binding Events

The nature of the binding can be either reversible or irreversible.

Reversible Binding: In a reversible interaction, the ligand binds to the receptor and can also dissociate from it. nih.gov The binding is in a state of dynamic equilibrium. Most drug-receptor interactions are designed to be reversible. The reversibility of binding can be readily observed in real-time biosensing experiments by monitoring the dissociation phase after the ligand solution is replaced with a buffer. nih.gov

Irreversible Binding: In an irreversible interaction, the ligand, once bound to the receptor, forms a stable, often covalent, bond and does not readily dissociate. This leads to a permanent modification of the receptor.

Understanding the reversibility of a compound's binding is critical for predicting its duration of action and potential for long-term effects.

Structural Elucidation of Binding Pockets

To fully comprehend how a ligand interacts with its receptor, it is essential to determine the three-dimensional structure of the ligand-receptor complex. This reveals the specific amino acid residues in the receptor's binding pocket that are involved in the interaction.

Techniques used for structural elucidation include:

X-ray Crystallography: This is a powerful method for determining the atomic and molecular structure of a crystal. To use this technique, the ligand-receptor complex must first be crystallized. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to calculate the positions of the atoms in the complex. nih.gov This provides a high-resolution snapshot of the binding pocket and the ligand's orientation within it. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine the structure of biomolecules in solution. For ligand-receptor interactions, NMR can identify the parts of the receptor that are in close contact with the bound ligand.

Molecular Modeling and Docking: Computational techniques, such as molecular docking, can be used to predict the binding mode of a ligand within the known three-dimensional structure of a receptor. nih.gov These models can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding pocket. These computational approaches are often used in conjunction with experimental data to refine the understanding of the binding interaction. nih.gov

By elucidating the structure of the binding pocket, researchers can understand the molecular basis for the ligand's affinity and selectivity and can use this information to design new molecules with improved properties. nih.gov

Site-Directed Mutagenesis Studies of Target Receptors

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues that are critical for ligand binding and receptor function. By systematically replacing individual amino acids in the target protein, researchers can assess the impact of these mutations on the binding affinity of compounds like this compound.

Studies on the Na+/K+-ATPase, the well-established receptor for cardiac glycosides, have utilized site-directed mutagenesis to map the binding pocket for these ligands. nih.govnih.govnih.gov Although research may not always specify this compound, the binding site for cardiac glycosides is highly conserved, allowing for inferences to be drawn from studies on closely related compounds such as ouabain (B1677812). nih.govnih.gov These investigations have revealed that the binding site is located in a cavity accessible from the extracellular side of the α-subunit of the Na+/K+-ATPase. nih.gov

Mutagenesis of residues at the boundary of the first (M1) and second (M2) transmembrane helices of the α-subunit has been shown to alter the sensitivity to cardiac glycosides. Furthermore, amino acids in the transmembrane helices M4, M5, M6, and M8 have been implicated in forming the binding pocket and interacting with the steroid core and lactone ring of the cardiac glycoside. nih.gov For instance, mutations in the loop between transmembrane helices 6 and 7 (L6/7) can affect the stability of the enzyme and its affinity for cations, which in turn can influence ouabain binding. nih.gov

Table 1: Representative Site-Directed Mutagenesis Studies on Na+/K+-ATPase and Cardiac Glycoside Binding

| Mutant | Location in Na+/K+-ATPase (α-subunit) | Observed Effect on Cardiac Glycoside Binding | Reference |

|---|---|---|---|

| E825A | Cytoplasmic Loop 6/7 | Reduced enzyme stability, affecting ouabain binding | nih.gov |

| E828A | Cytoplasmic Loop 6/7 | Reduced enzyme stability, affecting ouabain binding | nih.gov |

| R837A | Cytoplasmic Loop 6/7 | ~15-fold higher Kd for ouabain binding | nih.gov |

| E953A | Transmembrane Helix | Predicted to be part of a cation binding site, influencing ligand interaction | nih.gov |

| Y108A | N-terminus | Known to reduce ouabain affinity | nih.gov |

Computational Docking and Molecular Dynamics Simulations of Ligand-Protein Complexes

Computational methods, including molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the binding of ligands to their receptors at an atomic level. nih.govnih.gov These in silico approaches complement experimental data by predicting the most likely binding pose of a ligand and assessing the stability and dynamics of the ligand-receptor complex over time. researchgate.netosti.gov

Molecular docking studies are employed to predict the preferred orientation of this compound within the binding site of its target receptor, such as the Na+/K+-ATPase. nih.gov These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which helps in ranking potential ligands and understanding the key interactions. nih.govbiointerfaceresearch.com For cardiac glycosides, docking studies have shown that the cardenolide moiety is typically buried in a hydrophobic cavity, while the sugar portion is more solvent-exposed. nih.gov The primary driving forces for binding are often a combination of hydrophobic interactions with the steroid backbone and hydrogen bonds with specific residues. nih.govfrontiersin.org

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the this compound-receptor complex. researchgate.netresearchgate.net MD simulations provide a time-resolved view of the molecular interactions, allowing for the analysis of the stability of the complex, the flexibility of different protein regions, and the role of water molecules in mediating interactions. frontiersin.org Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the mobility of individual amino acid residues, respectively. biointerfaceresearch.com

Table 2: Key Parameters from Computational Studies of Ligand-Protein Complexes

| Parameter | Description | Typical Insights Gained | Reference |

|---|---|---|---|

| Docking Score (kcal/mol) | Predicted binding affinity of the ligand for the receptor. | Lower scores generally indicate stronger binding interactions. | nih.govbiointerfaceresearch.com |

| Binding Energy (MM-GBSA/PBSA) | More accurate estimation of binding free energy from MD simulations. | Ranks ligands and identifies key energetic contributions to binding. | nih.govresearchgate.net |

| RMSD (Å) | Measures the average deviation of the protein-ligand complex from a reference structure over time. | Indicates the stability of the simulation and whether the complex reaches equilibrium. | biointerfaceresearch.comfrontiersin.org |

| RMSF (Å) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. | biointerfaceresearch.com |

| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds between the ligand and receptor. | Highlights key specific interactions that stabilize the binding. | researchgate.net |

These computational approaches are instrumental in building a detailed model of how this compound interacts with its target, guiding further experimental validation and the design of novel derivatives.

Cryo-Electron Microscopy and X-ray Crystallography of this compound-Bound Macromolecular Structures

High-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide the most detailed three-dimensional view of how a ligand is bound within its receptor. nih.govnih.govyoutube.com These methods allow for the precise visualization of the binding pose, the interacting amino acid residues, and any conformational changes in the protein upon ligand binding.

While a crystal structure of this compound specifically bound to its receptor may not be publicly available, the crystal structures of the Na+/K+-ATPase in complex with the closely related cardiac glycoside ouabain have been solved. nih.govpnas.orgspring8.or.jp These structures provide a robust template for understanding the binding of this compound. The ouabain-bound structures reveal that the cardiac glycoside inserts deeply into a transmembrane cavity of the α-subunit. nih.govspring8.or.jp The lactone ring, a key feature for inhibitory activity, is positioned near the ion-binding site, explaining its mechanism of action. nih.gov

Cryo-EM has emerged as a complementary and powerful technique for determining the structures of large and flexible macromolecular complexes, often in different conformational states. nih.govyoutube.com This technique would be particularly valuable for capturing the dynamic nature of the Na+/K+-ATPase during the binding of this compound.

Table 3: Structural Data for Ouabain-Bound Na+/K+-ATPase

| PDB ID | Method | Resolution (Å) | Key Structural Insights | Reference |

|---|---|---|---|---|

| 3A3A | X-ray Crystallography | 2.8 | Structure of Na+,K+-ATPase with bound ouabain and two K+ ions, representing a low-affinity state. | nih.govpnas.org |

| 2ZXE | X-ray Crystallography | 2.4 | High-resolution structure of the E2·2K+·Pi analog state of Na+,K+-ATPase without a cardiac glycoside bound. | spring8.or.jp |

The structural data from X-ray crystallography and cryo-EM are fundamental for a definitive understanding of the molecular recognition of this compound by its receptor, providing a solid foundation for structure-based drug design.

Biosynthesis and Biotransformation Research of Strophanthidylic Acid

Elucidation of the Biosynthetic Pathway in Producing Organisms

The biosynthesis of strophanthidylic acid originates from the general steroid biosynthetic pathway, culminating in the formation of its immediate precursor, strophanthidin (B154792). The final step is the oxidation of the C-19 aldehyde group of strophanthidin to a carboxylic acid.

Identification of Precursor Molecules

The biosynthesis of the strophanthidin scaffold, and by extension this compound, begins with precursor molecules from the isoprenoid pathway, leading to the formation of a C21 steroidal backbone.

Primary Precursors: The fundamental building blocks for strophanthidin biosynthesis are derived from the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which provide isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Sterol Precursors: Cholesterol and other phytosterols (B1254722), such as β-sitosterol and campesterol, are considered the initial sterol precursors for cardenolide biosynthesis.

Key Intermediate - Pregnenolone (B344588): A crucial step in the pathway is the conversion of these sterols into pregnenolone. This reaction represents a significant branch point from general steroid metabolism towards the formation of cardenolides. Recent research has identified cytochrome P450 enzymes of the CYP87A family as being responsible for catalyzing the conversion of cholesterol and phytosterols to pregnenolone in cardenolide-producing plants.

Table 1: Key Precursor Molecules in Strophanthidin Biosynthesis

| Precursor Molecule | Role in Biosynthesis |

|---|---|

| Cholesterol/Phytosterols | Initial sterol substrates |

| Pregnenolone | Central C21 steroid intermediate |

Characterization of Enzymatic Steps and Intermediates

The conversion of pregnenolone to strophanthidin involves a series of enzymatic modifications, including hydroxylations, oxidations, and the formation of the characteristic lactone ring. The final step to yield this compound is the oxidation of the C-19 aldehyde.

The biosynthetic pathway from pregnenolone to the core strophanthidin structure involves several key enzymatic transformations:

Progesterone (B1679170) Formation: Pregnenolone is converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD).

5β-Reduction: Progesterone undergoes reduction at the C-5 position, a critical step for the cis-fusion of the A and B rings of the steroid nucleus, which is characteristic of cardenolides. This reaction is catalyzed by progesterone 5β-reductase (P5βR).

Hydroxylations: A series of hydroxylation reactions at various positions of the steroid backbone are carried out by specific cytochrome P450 monooxygenases (CYPs). These hydroxylations are crucial for the biological activity of the resulting cardenolide.

Formation of the Butenolide Ring: The characteristic five-membered lactone ring at the C-17 position is another hallmark of cardenolides. The precise enzymatic steps leading to its formation are still under investigation but are thought to involve the cleavage of a C2 side chain and subsequent cyclization.

Oxidation at C-19: The methyl group at C-19 is oxidized to an aldehyde, resulting in the formation of strophanthidin.

The final step in the biosynthesis of this compound is the oxidation of the C-19 aldehyde of strophanthidin to a carboxylic acid. While the specific enzyme responsible for this conversion has not been definitively characterized in strophanthidin-producing organisms, it is hypothesized to be catalyzed by a cytochrome P450 enzyme. This is based on the known activity of P450s in steroid metabolism, such as the human aromatase (CYP19A1), which catalyzes the oxidation of the C-19 aldehyde of androgens as part of the aromatization process nih.govresearchgate.netmdpi.com. The metabolic activity at the C-19 position of strophanthidin is evident from the known metabolic route involving the reduction of the C-19 aldehyde to form cymarol (B1203643) and k-strophanthidol wikipedia.org.

Table 2: Postulated Enzymatic Steps and Intermediates from Progesterone to this compound

| Intermediate | Enzyme(s) (Postulated/Characterized) | Reaction Type |

|---|---|---|

| Progesterone | Progesterone 5β-reductase (P5βR) | Reduction |

| 5β-Pregnane-3,20-dione | Cytochrome P450s | Hydroxylation |

| Various hydroxylated pregnane (B1235032) derivatives | Multiple enzymes | Formation of butenolide ring |

| Strophanthidin | Cytochrome P450 (postulated) | Oxidation of C-19 aldehyde |

Enzymatic Synthesis and Biocatalysis of this compound and Derivatives

The potential for producing this compound and its derivatives through enzymatic and biocatalytic methods is an area of growing interest, driven by the desire for sustainable and specific synthesis of complex molecules.

Isolation and Characterization of Key Biosynthetic Enzymes

While the specific enzyme for the final oxidation step to this compound remains to be isolated, several enzymes involved in the upstream biosynthesis of strophanthidin have been identified and characterized from various plant sources.

Progesterone 5β-reductase (P5βR): This enzyme has been isolated and characterized from Digitalis purpurea. It plays a crucial role in determining the stereochemistry of the A/B ring junction.

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme, involved in the conversion of pregnenolone to progesterone, has also been studied in cardenolide-producing plants.

Cytochrome P450 Enzymes: Various CYPs are implicated in the multiple hydroxylation and oxidation steps of the cardenolide backbone. Transcriptome analysis of cardenolide-producing plants has led to the identification of numerous candidate CYP genes.

The isolation and characterization of the enzyme responsible for oxidizing the C-19 aldehyde of strophanthidin would likely involve techniques such as differential gene expression analysis in plant tissues that accumulate this compound, followed by heterologous expression and functional characterization of candidate enzymes.

In Vitro Reconstitution of Biosynthetic Pathways

The in vitro reconstitution of biosynthetic pathways allows for the detailed study of enzymatic reactions and the production of specific compounds in a controlled environment. While the complete in vitro reconstitution of the this compound pathway has not been reported, progress has been made in reconstituting parts of the general cardenolide biosynthetic pathway.

Researchers have successfully reconstituted early steps of cardenolide biosynthesis in vitro by combining purified enzymes such as 3β-HSD and P5βR with their respective substrates and cofactors. These studies are essential for confirming the function of individual enzymes and for understanding the sequence of reactions. The future in vitro reconstitution of the final step in this compound biosynthesis will depend on the successful identification and isolation of the responsible C-19 oxidase.

Engineered Biocatalytic Approaches for this compound Production

Metabolic engineering and synthetic biology offer promising avenues for the production of complex plant-derived natural products like this compound in microbial hosts.

Heterologous Expression in Yeast and Bacteria: The genes encoding the biosynthetic enzymes for cardenolides can be introduced into microorganisms such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These engineered microbes can then be used as whole-cell biocatalysts to produce strophanthidin or its precursors from simple sugars or supplemented intermediates.

Pathway Optimization: To enhance production, the expression of the biosynthetic genes can be optimized, and the metabolic fluxes of the host organism can be redirected towards the desired product. This may involve overexpressing rate-limiting enzymes and down-regulating competing pathways.

Enzyme Engineering: The properties of the biosynthetic enzymes themselves can be improved through protein engineering techniques. For example, the substrate specificity, activity, and stability of the enzymes could be modified to enhance the production of this compound.

While the engineered production of this compound has not been specifically reported, the successful engineering of yeast to produce other complex steroids demonstrates the feasibility of this approach for cardenolides. The identification of the C-19 oxidase is the critical missing piece for the complete biocatalytic production of this compound.

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of complex specialized metabolites like this compound is meticulously controlled at the genetic level. Research into the genomic architecture and expression patterns of the biosynthetic pathway provides critical insights into how its production is regulated. While the complete biosynthetic gene cluster for strophanthidin has not been fully elucidated in Strophanthus species, studies on other cardenolide-producing plants offer a framework for understanding its genetic underpinnings.

Gene Cluster Identification and Analysis

In plants, genes for specialized metabolic pathways are sometimes co-located in the genome, forming biosynthetic gene clusters (BGCs). nih.gov These clusters facilitate the coordinated expression of pathway genes. frontiersin.org The identification of the BGC for this compound relies on a combination of genomic sequencing, comparative genomics, and transcriptomic analysis.

The strategy for identifying candidate genes involves comparing the genomes and transcriptomes of cardenolide-producing species, such as Digitalis purpurea and Calotropis procera, with those of non-producing plants. mpg.dempg.de This comparative approach helps pinpoint genes that are uniquely expressed or conserved among cardenolide-producing lineages. Key enzymes expected to be encoded within such a cluster include those responsible for the core steroid structure and its specific modifications.

Recent research has successfully identified enzymes catalyzing the initial steps of cardenolide biosynthesis. For instance, two enzymes from the cytochrome P450 family, CYP87A, have been identified as responsible for converting sterol precursors into pregnenolone, which is the first committed step in the pathway in both Digitalis purpurea and Calotropis procera. nih.gov Another pivotal enzyme, progesterone 5β-reductase (P5βR), is essential for producing the specific 5β-configured steroid intermediates required for cardenolide formation. nih.govresearchgate.net

The analysis of a potential strophanthidin BGC would involve the following steps:

Genome Sequencing: Obtaining a high-quality genome sequence of a Strophanthus species.

Gene Annotation: Identifying genes encoding enzymes typically involved in steroid and cardenolide biosynthesis (e.g., P450s, reductases, hydroxylases, glycosyltransferases).

Comparative Genomics: Aligning the Strophanthus genome with other plant genomes to find syntenic regions or conserved clusters of biosynthetic genes. mpg.dempg.de

Transcriptome Analysis: Correlating gene expression patterns in different tissues and developmental stages with the accumulation of strophanthidin and its derivatives to identify candidate genes. nih.gov

Table 1: Key Enzyme Families Implicated in Strophanthidin Biosynthesis

| Enzyme Family | Putative Function in Cardenolide Biosynthesis | Example Gene/Enzyme | Supporting Evidence |

|---|---|---|---|

| Cytochrome P450s (CYP) | Hydroxylation and other oxidative modifications of the steroid backbone. | CYP87A enzymes | Catalyze the formation of pregnenolone, a key precursor. nih.gov |

| Progesterone 5β-reductase (P5βR) | Catalyzes the stereospecific reduction of progesterone, leading to the characteristic cis-fusion of the A/B rings of the steroid nucleus. | Dop5βr | Expression levels correlate with cardenolide production. nih.gov |

| 3β-hydroxysteroid dehydrogenase (3βHSD) | Involved in the early steps of modifying the steroid precursor. | 3βHSD | Expression studied in the context of cardenolide increase during stress. researchgate.net |

| Glycosyltransferases (GTs) | Attachment of sugar moieties to the strophanthidin aglycone. | Not specified | General role in the formation of cardiac glycosides from aglycones. |

Environmental and Developmental Regulation of Gene Expression

The production of this compound is not static; it is dynamically regulated by both internal developmental cues and external environmental signals. Transcriptomic studies reveal that the expression of biosynthetic genes is often tissue-specific and varies with the plant's life stage and prevailing conditions.

Developmental Regulation: The accumulation of cardenolides, including strophanthidin derivatives, is often highest in specific tissues and at particular developmental stages, such as in young leaves or seeds, which suggests tight transcriptional control. nih.govnih.gov For example, in Calotropis procera, transcriptomic analysis showed that the unigenes involved in cardenolide biosynthesis were differentially expressed across various tissues, correlating with metabolite accumulation. nih.gov The expression of key regulatory genes, such as transcription factors from the MYB and bHLH families, often coincides with the upregulation of structural biosynthetic genes during specific developmental phases. scispace.comashs.orgmdpi.com

Environmental Regulation: Environmental factors can significantly influence the expression of genes in the strophanthidin biosynthetic pathway.

Seasonal Variation: Studies in Digitalis obscura have shown that cardenolide levels fluctuate with the seasons. Production is lowest in spring, increases rapidly in summer, and then declines in autumn. nih.govresearchgate.net This seasonal pattern is mirrored by the expression of the progesterone 5β-reductase gene, which shows increasing transcript levels from February to July. nih.govresearchgate.net

Biotic and Abiotic Stress: The biosynthesis of cardenolides is often induced as a defense mechanism. Abiotic stresses like treatment with sorbitol or potassium chloride, and biotic stress elicitors like methyl jasmonate (MJ) and salicylic (B10762653) acid analogs, have been shown to increase cardenolide levels. researchgate.net In Calotropis procera, physical wounding led to an elevation in cardiac glycoside levels and a corresponding increase in the expression of putative biosynthetic transcripts. nih.gov This suggests that stress-responsive signaling pathways activate the transcription of genes necessary for strophanthidin production.

The regulation is orchestrated by a complex network of transcription factors that bind to promoter regions of the biosynthetic genes, activating or repressing their expression in response to these developmental and environmental signals.

Biotransformation Studies of this compound

Biotransformation involves the structural modification of a chemical compound by living organisms or their enzymes. Such studies are crucial for understanding the metabolic fate of this compound and for generating novel derivatives with potentially enhanced biological activities.

Enzymatic Modification and Derivatization in Cellular Systems

Cellular systems, particularly microbial cultures, are powerful tools for the enzymatic modification of complex molecules like strophanthidin. Microorganisms produce a vast arsenal (B13267) of enzymes capable of performing highly specific chemical reactions, such as hydroxylation, reduction, and glycosylation, often under mild conditions. nih.govmedcraveonline.com

Research has demonstrated that various microorganisms can transform strophanthidin into new derivatives. For example, certain microbial cultures are capable of aromatizing the A-ring of the strophanthidin steroid nucleus. acs.org This modification significantly alters the structure and properties of the parent compound. The types of biotransformations are diverse and can lead to a range of novel compounds.

Furthermore, heterologous expression systems, such as genetically engineered baker's yeast (Saccharomyces cerevisiae), have been developed to reconstitute parts of the cardenolide biosynthetic pathway. nih.gov By introducing genes from different organisms (plants, bacteria, mammals), these yeast systems can perform multiple enzymatic steps to produce cardenolide intermediates from simple steroid precursors. nih.gov This approach not only helps elucidate the biosynthetic pathway but also provides a platform for producing specific derivatives through metabolic engineering.

Table 2: Examples of Enzymatic Modifications in Biotransformation

| Reaction Type | Description | Relevance to Strophanthidin |

|---|---|---|

| Reduction | Conversion of a carbonyl (aldehyde or ketone) group to a hydroxyl group. | The aldehyde group at C-10 of strophanthidin is a known target for reduction. nih.govwikipedia.org |

| Aromatization | Conversion of an aliphatic ring into an aromatic ring. | Microbial systems have been shown to aromatize Ring A of strophanthidin. acs.org |

| Hydroxylation | Introduction of a hydroxyl (-OH) group onto the steroid backbone. | A common microbial transformation that can alter the biological activity of steroids. nih.gov |

| Glycosylation/Deglycosylation | Addition or removal of sugar moieties from the aglycone. | Cleavage of the cymarose residue from k-strophanthin is a key metabolic step. wikipedia.org |

| Conjugation | Attachment of molecules like glucuronic acid or sulfate (B86663) to the core structure. | A major route of metabolism for excretion in animal models. wikipedia.org |

Identification of Metabolites in Research Models

Understanding the metabolism of strophanthidin in biological systems is essential. Studies in research models, primarily animals, have identified several key metabolites, revealing the primary pathways of biotransformation in vivo.

In one of the key metabolic routes, the aldehyde group at the C-10 position of the steroid nucleus is reduced to a primary alcohol. nih.gov A study involving the administration of strophanthidin glycosides to rats demonstrated that passage through the liver resulted in the reduction of this aldehyde group. nih.gov

More detailed metabolic studies on the related compound k-strophanthidin have identified three principal metabolic pathways in the human body wikipedia.org:

Deglycosylation: The cleavage of the cymarose sugar residue to yield the aglycone, k-strophanthidin.

Reduction: The reduction of the C-19 aldehyde group, resulting in the formation of metabolites such as cymarol and k-strophanthidol.

Conjugation: The attachment of glucuronate and sulfate groups, which is a primary route for increasing water solubility and facilitating urinary excretion.

These findings indicate that the reduction of the aldehyde group and conjugation are significant metabolic fates of strophanthidin and its related glycosides in animal models.

Structure Activity Relationship Sar Studies of Strophanthidylic Acid and Analogs

Design and Synthesis of Strophanthidylic Acid Analogs

The design of this compound analogs is a strategic endeavor aimed at elucidating the roles of different structural motifs in its biological activity. By systematically modifying the steroid nucleus and the lactone ring, researchers can probe the molecular interactions between the compound and its target, the Na+/K+-ATPase, and uncover how these modifications influence downstream signaling events.

Systematic Modification of the Steroid Nucleus

The steroid nucleus of this compound, a complex four-ring structure, presents multiple sites for modification. Key functional groups on the steroid core, such as hydroxyl groups and the C-19 aldehyde (in the parent compound strophanthidin), are critical for its interaction with the Na+/K+-ATPase.

Another approach to modifying the steroid nucleus involves the introduction of different substituents at various positions. For instance, the synthesis of digitalis-like compounds from a 5α,14α-androstane skeleton, where the steroid is in a reversed orientation, has been explored to mimic the hydrophobic interactions of natural cardiac glycosides. nih.gov In these studies, oxidation of the C-6 position and the introduction of an O-(ω-aminoalkyl)oxime group at the C-3 position have led to a series of androstane (B1237026) derivatives with significant Na+/K+-ATPase inhibitory activity. nih.gov

Variations in the Lactone Ring Structure

The α,β-unsaturated lactone ring at the C-17 position is a hallmark of cardenolides and is essential for their cardiotonic activity. uomustansiriyah.edu.iq Modifications to this ring can have profound effects on the biological profile of the resulting analogs.

Research into the synthesis of cardenolide analogs has explored the replacement of the butenolide ring with other heterocyclic systems. For example, replacing the lactone ring with a nitrogen-containing unsaturated heterocycle has been shown to produce compounds with comparable activity to the parent cardenolide. researchgate.net This suggests that while the lactone is important, other five-membered heterocyclic rings can also fulfill the necessary structural requirements for binding to the Na+/K+-ATPase.

Furthermore, the introduction of substituents on the lactone ring itself has been investigated. The synthesis of 21-Benzylidene Digoxin (B3395198), where a styrene (B11656) group is added to the lactone ring of digoxin, has been shown to enhance biological activity. mdpi.com This type of modification can alter the electronic and steric properties of the lactone ring, thereby influencing its interaction with the enzyme's binding pocket.

Substituent Effects on Biological Activity

The nature and position of substituents on both the steroid nucleus and the lactone ring play a pivotal role in determining the biological activity of this compound analogs. The addition or modification of functional groups can affect the compound's solubility, membrane permeability, and affinity for the Na+/K+-ATPase.

For example, the presence of hydroxyl groups at specific positions on the steroid nucleus is crucial. The 3β- and 14β-hydroxyl groups are considered essential for cardiotonic activity. capes.gov.br The glycoside moiety typically attached at the C-3 position, while not directly participating in the binding to the Na+/K+-ATPase, significantly influences the pharmacokinetic properties of the molecule, including its absorption and distribution. mdpi.com

In a study on androstane-based Na+/K+-ATPase inhibitors, the introduction of a vinylogous guanylhydrazone group at the 17β-position resulted in compounds with high inhibitory and inotropic activity, comparable to that of digitoxigenin (B1670572) and digoxin. nih.gov This highlights the importance of a polarized α,β-unsaturated system at this position for potent biological effects.

Comparative Cellular and Molecular Biological Activity of Analogs

The ultimate goal of synthesizing this compound analogs is to understand how structural changes translate into differences in biological activity. This is assessed through a variety of cellular and molecular assays, primarily focusing on the inhibition of the Na+/K+-ATPase and the subsequent effects on intracellular signaling pathways.

Relative Na+/K+-ATPase Inhibitory Potency

The primary mechanism of action of this compound and its analogs is the inhibition of the Na+/K+-ATPase. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov SAR studies aim to correlate the structural features of the analogs with their IC50 values.

Table 1: Comparative Na+/K+-ATPase Inhibitory Potency of Selected Cardiac Glycoside Analogs

| Compound | Target/Assay | Cell Line/Tissue | IC50 Value | Reference |

| 3-azidoacetylstrophanthidin | Na+/K+-ATPase | Rat Brain | ~ 1 µM | capes.gov.brnih.gov |

| Ouabain (B1677812) | Kynurenine (B1673888) Production | MDA-MB-231 | 89 nM | nih.gov |

| Digoxin | Kynurenine Production | MDA-MB-231 | ~164 nM | nih.gov |

| Ouabain | Kynurenine Production | A549 | 17 nM | nih.gov |

| Digoxin | Kynurenine Production | A549 | 40 nM | nih.gov |

This table presents a selection of IC50 values for strophanthidin (B154792) analogs and related cardiac glycosides to illustrate the range of inhibitory potencies. A direct comparative study of a broad series of this compound analogs is needed for a more complete understanding of their SAR.

These data demonstrate that even subtle changes in the structure of cardiac glycosides can lead to significant differences in their inhibitory potency. The development of more potent and selective Na+/K+-ATPase inhibitors remains a key objective in this field.

Differential Effects on Intracellular Signaling Cascades

The inhibition of Na+/K+-ATPase by this compound and its analogs triggers a cascade of intracellular signaling events that go beyond simple changes in ion concentrations. These signaling pathways play crucial roles in various cellular processes, including cell growth, proliferation, and apoptosis. Understanding how different analogs differentially modulate these pathways is essential for developing compounds with specific therapeutic applications, such as in cancer therapy.

Strophanthidin has been shown to attenuate several key signaling pathways, including the mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR, and Wnt/β-catenin pathways in human cancer cells. nih.govnih.govmdpi.com It can inhibit the expression of key proteins such as MEK1, PI3K, AKT, and mTOR, leading to cell cycle arrest and apoptosis. nih.govmdpi.com

Interestingly, the effects of strophanthidin on these pathways can be cell-type specific. For example, in a study on normal and failing guinea pig ventricular myocytes, it was found that both the MAPK and reactive oxygen species (ROS) signaling pathways were involved in the strophanthidin-induced increase in calcium transients in failing myocytes, whereas only the MAPK pathway was activated in normal myocytes. nih.gov This suggests that the cellular context can influence the signaling response to cardiac glycosides.

The design of this compound analogs offers the potential to create molecules that selectively target specific signaling pathways. For example, by modifying the structure to alter its interaction with different isoforms of the Na+/K+-ATPase, it may be possible to preferentially activate or inhibit certain downstream signaling cascades. A study on the anticancer activities of digitoxin (B75463) neoglycosides demonstrated that structural modifications could lead to analogs with retained DNA damage response inhibitory effects but reduced toxicity in normal cells. mdpi.com This highlights the potential for developing this compound analogs with improved therapeutic indices for diseases like cancer.

Structure-Binding Correlations with Target Receptors

The biological activity of this compound and its analogs is intrinsically linked to their interaction with the Na+/K+-ATPase pump, their primary molecular target. nih.gov The binding of these cardiac glycosides to the enzyme leads to its inhibition, which in turn alters intracellular ion concentrations, most notably increasing intracellular calcium, resulting in their characteristic cardiotonic effects. nih.gov The specific structural features of the strophanthidin molecule are crucial for this interaction, and modifications to different parts of the molecule can significantly alter its binding affinity and inhibitory potency.

The core structure of cardiac glycosides consists of a steroid nucleus, a lactone ring at the C17 position, and a sugar moiety at the C3 position. nih.gov The interaction with the Na+/K+-ATPase is highly specific, with the molecule fitting into a binding pocket on the extracellular side of the alpha subunit of the enzyme. nih.gov

Key structural elements of strophanthidin and its analogs that influence receptor binding include:

The Lactone Ring: The unsaturated lactone ring at the C17 position is a critical feature for binding and inhibitory activity. The nature of this ring (e.g., five-membered cardenolide or six-membered bufadienolide) influences the potency.

Substituents on the Steroid Nucleus: Hydroxyl groups at various positions, such as C3, C5, and C14, play a significant role in the binding affinity. The C14 hydroxyl group, in particular, is considered crucial for the interaction with the Na+/K+-ATPase.

To probe the binding site of cardiac glycosides on the Na+/K+-ATPase, photoaffinity labeling studies have been conducted. For instance, a photochemical analog of strophanthidin, 3-azidoacetylstrophanthidin (AAS), was synthesized to irreversibly bind to the receptor upon UV irradiation. nih.gov This analog demonstrated the ability to displace ouabain from its binding site and produced a positive inotropic effect, confirming its interaction with the cardiotonic steroid binding site. nih.gov Such studies are invaluable for elucidating the specific amino acid residues within the Na+/K+-ATPase that are in close proximity to the bound cardiac glycoside, thereby mapping the binding pocket.

The following table summarizes the effects of structural modifications on the activity of strophanthidin analogs, providing insights into the structure-binding correlations.

| Analog | Structural Modification | Effect on Activity/Binding | Reference |

|---|---|---|---|

| 3-azidoacetylstrophanthidin (AAS) | Addition of an azidoacetyl group at the C3 position of strophanthidin. | Acts as a photoaffinity label, irreversibly inhibiting Na+/K+-ATPase upon UV irradiation. Displaces ouabain from its binding site. | nih.gov |

| k-strophanthidin derivatives | Modifications of the sugar moiety, glycoside linker, and lactone ring. | Systematic modifications led to a library of O-glycosides and MeON-neoglycosides with varying anticancer activities, demonstrating the tunability of the molecule's biological effect through structural changes. | nih.gov |

Stereochemical Influence on this compound Activity

The biological activity of naturally occurring compounds is often highly dependent on their stereochemistry, and this compound is no exception. The specific three-dimensional arrangement of atoms in the molecule is critical for its recognition by and interaction with its target receptor, the Na+/K+-ATPase. Even subtle changes in the stereoconfiguration of the steroid nucleus or the sugar moieties can lead to significant alterations in biological activity.

The cis-fusion of the A/B and C/D rings of the steroid backbone is a hallmark of cardiotonic steroids and is essential for their biological activity. This specific stereochemistry imparts a characteristic U-shape to the molecule, which is complementary to the binding site on the Na+/K+-ATPase. Any deviation from this stereochemical arrangement would drastically reduce or abolish the compound's activity.

Furthermore, the stereochemistry of the various chiral centers within the strophanthidin molecule, including those in the steroid nucleus and the sugar residues, plays a pivotal role. For example, the orientation of the hydroxyl groups and the lactone ring relative to the steroid core is crucial for optimal binding.

A systematic approach to understanding the role of stereochemistry involves the synthesis and biological evaluation of various stereoisomers and derivatives. For instance, a study on the synthesis of k-strophanthidin derivatives for cancer therapy involved the systematic modification of the stereochemistry to generate a library of compounds. nih.gov This allowed for the assessment of how changes in stereoconfiguration impact their anticancer activities. nih.gov

The table below provides examples of how stereochemical modifications can influence the activity of strophanthidin analogs.

| Compound Series | Stereochemical Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| k-strophanthidin O-glycosides and MeON-neoglycosides | Systematic modification of stereochemistry in the sugar moiety and glycoside linker. | Generated a library of derivatives with a range of potencies in inhibiting the DNA damage response and cell growth in cancer cells, highlighting the importance of stereochemistry for optimizing biological activity. | nih.gov |

Advanced Spectroscopic and Analytical Methodologies in Strophanthidylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex organic molecules like Strophanthidylic acid. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, their connectivity, and spatial arrangement.

Proton and Carbon NMR for Assignment of Chemical Shifts

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for determining the molecular structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their nature (e.g., carbonyl, olefinic, aliphatic).

The carboxylic acid at the C-19 position, replacing the aldehyde group of the parent compound strophanthidin (B154792), significantly influences the chemical shifts of nearby nuclei. Specifically, the C-10 carbon and protons on adjacent carbons are expected to show shifts indicative of the change in the electronic environment from an aldehyde to a carboxylic acid. The characteristic signal for a carboxylic acid carbon typically appears in the downfield region of the ¹³C NMR spectrum, generally between 170-185 ppm. medchemexpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Carbons in this compound (Note: As experimental data for this compound is not readily available, these are representative values based on known ranges for similar functional groups and steroid skeletons.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-3 | ~3.5 - 4.5 | ~65 - 75 |

| C-5 (OH) | Variable | ~70 - 80 |

| C-14 (OH) | Variable | ~80 - 90 |

| C-18 (CH₃) | ~0.9 - 1.2 | ~15 - 25 |

| C-19 (COOH) | - | ~170 - 185 |

| C-21 (Lactone CH₂) | ~4.8 - 5.2 | ~70 - 80 |

| C-22 (Lactone C=C) | ~5.8 - 6.2 | ~110 - 120 |

| C-23 (Lactone C=O) | - | ~170 - 180 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and determining the stereochemistry of this compound. sdsu.edunanalysis.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for tracing the proton-proton networks within the steroid rings and the side chain, helping to piece together the spin systems of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduemerypharma.com This provides unambiguous one-bond C-H connectivity, which is essential for assigning the carbon signals based on the already assigned proton signals.

Conformational Studies via NOESY and Molecular Dynamics

The three-dimensional structure and conformational preferences of this compound in solution can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). The NOESY experiment detects protons that are close in space (typically within 5 Å), regardless of whether they are connected through bonds. mdpi.com Cross-peaks in a NOESY spectrum indicate spatial proximity, providing crucial information for determining the molecule's stereochemistry and preferred conformation. mdpi.com For example, NOE correlations can confirm the cis-fusion of the A/B and C/D rings and the trans-fusion of the B/C rings in the steroid nucleus.

Molecular dynamics (MD) simulations can be used in conjunction with NOESY data to build and refine a three-dimensional model of the molecule, providing a more detailed understanding of its dynamic behavior and conformational flexibility in different solvent environments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹). netlify.app

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3500-3200 cm⁻¹ indicates the presence of hydroxyl (-OH) groups from the steroid core and the carboxylic acid.

C-H stretch: Bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of aliphatic C-H bonds in the steroid rings.

C=O stretch (Carboxylic Acid): A strong, often broad, absorption band around 1725-1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid. researchgate.net

C=O stretch (Lactone): The α,β-unsaturated γ-lactone ring will exhibit a strong carbonyl absorption band, typically around 1780-1740 cm⁻¹.

C=C stretch: A peak in the 1680-1620 cm⁻¹ region would correspond to the carbon-carbon double bond within the lactone ring.

C-O stretch: Bands in the fingerprint region, between 1300-1000 cm⁻¹, would be associated with the C-O stretching of the various hydroxyl and ester groups.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Hydroxyl (O-H stretch) | 3500 - 3200 | Broad, Strong |

| Aliphatic (C-H stretch) | 3000 - 2850 | Medium to Strong |

| Carboxylic Acid (C=O stretch) | 1725 - 1700 | Strong |

| Unsaturated Lactone (C=O stretch) | 1780 - 1740 | Strong |

| Alkene (C=C stretch) | 1680 - 1620 | Variable |

| Alcohol/Ester (C-O stretch) | 1300 - 1000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com This technique is particularly sensitive to conjugated systems. In this compound, the primary chromophore responsible for UV absorption is the α,β-unsaturated γ-lactone ring. This conjugated system undergoes a π → π* electronic transition upon absorbing UV radiation, resulting in a characteristic absorption maximum (λ_max). The λ_max for similar cardenolide lactone rings is typically observed in the range of 215-220 nm.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis and purity assessment. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. mdpi.com By creating a calibration curve using standards of known concentration, the concentration of this compound in an unknown sample can be accurately determined. This method is widely used for purity checks and to quantify the compound in various extracts or formulations.

Mass Spectrometry (MS) for Molecular Weight Determination and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and obtain structural information through fragmentation analysis.

For this compound (C₂₃H₃₂O₇), the exact molecular weight can be determined with high accuracy using high-resolution mass spectrometry (HRMS). Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecule, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (e.g., the [M+H]⁺ ion of this compound) and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides a wealth of structural information. nih.gov Characteristic losses, such as water (H₂O) from the hydroxyl groups and carbon dioxide (CO₂) from the carboxylic acid, can be observed. The fragmentation of the steroid core and the lactone ring provides a unique fingerprint that can be used for identification and structural confirmation.

MS, particularly when coupled with liquid chromatography (LC-MS), is a key technology for metabolite profiling. This hyphenated technique allows for the separation of complex mixtures and the sensitive detection and identification of this compound and its related metabolites in biological samples, such as plant extracts or animal tissues. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the analysis of this compound, providing highly accurate mass measurements essential for determining its elemental composition. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to within a few parts per million (ppm). nih.govacs.org

This level of accuracy allows for the unambiguous determination of a compound's molecular formula from its measured mass. For a related compound, Strophanthidin, the theoretical exact mass of its protonated molecule [M+H]⁺ is 405.2272 Da. HRMS analysis would confirm this mass with very low error, distinguishing it from other isobaric compounds that have the same nominal mass but different elemental compositions. nih.gov The raw data from HRMS is acquired in centroid mode, and the mass accuracy is typically calculated to ensure the deviation from the theoretical mass is minimal, often less than 5 ppm. nih.gov This capability is critical for confirming the identity of this compound in complex biological matrices and for identifying its metabolites.

Table 1: Representative HRMS Data for a Related Cardenolide Aglycone (Strophanthidin)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C23H32O6 | nih.gov |

| Theoretical Monoisotopic Mass | 404.2199 Da | nih.gov |

| Precursor Ion (Experimental) | [M+H]⁺ | nih.gov |

| Experimental m/z | 405.2274 | nih.gov |

Tandem Mass Spectrometry for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the intricate structural details of this compound. In an MS/MS experiment, precursor ions corresponding to the molecule of interest are selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions (product ions). acs.orguab.edu The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For cardenolides like this compound, fragmentation typically involves the cleavage of glycosidic bonds (if any) and sequential losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO) from the steroid aglycone core. nih.govnih.gov The analysis of these fragmentation pathways allows researchers to map the connectivity of the molecule, identify functional groups, and pinpoint the locations of substituents on the steroid nucleus. wvu.edunih.gov For instance, the fragmentation of the protonated Strophanthidin molecule ([M+H]⁺ at m/z 405.2) reveals characteristic product ions that correspond to the steroidal core, confirming its identity. researchgate.net The specific fragment ions and their relative abundances are used to build a detailed picture of the molecule's architecture. nih.gov

Table 2: Common Fragmentation Patterns in Cardenolide MS/MS Analysis

| Precursor Ion (m/z) | Fragmentation Process | Key Product Ions (m/z) | Structural Information |

|---|---|---|---|

| [M+H]⁺ | Neutral loss of H₂O | [M+H-H₂O]⁺ | Presence of hydroxyl groups |

| [M+H]⁺ | Neutral loss of multiple H₂O | [M+H-2H₂O]⁺, [M+H-3H₂O]⁺ | Multiple hydroxyl groups |

| [M+H]⁺ | Neutral loss of CO | [M+H-CO]⁺ | Presence of aldehyde or lactone group |

Chromatographic Techniques for Isolation, Purification, and Purity Analysis

Chromatographic methods are indispensable for isolating this compound from natural sources or synthetic reaction mixtures, purifying it to a high degree, and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of cardenolides, including this compound. thermoscientific.com Reversed-phase HPLC, using columns with a nonpolar stationary phase (such as C18), is most commonly employed. nih.govresearchgate.net

A gradient elution is typically used, where the mobile phase composition is gradually changed to achieve optimal separation. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. google.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by detecting the presence of any other peaks in the chromatogram, and quantification is achieved by comparing the peak area to that of a known standard.

Table 3: Typical HPLC Parameters for Cardenolide Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid google.com |

| Mobile Phase B | Acetonitrile or Methanol google.com |

| Elution | Gradient elution (e.g., varying percentage of B over time) acs.org |

| Flow Rate | 0.8 - 1.0 mL/min google.com |

| Detection | UV (220-255 nm) or Mass Spectrometry (MS) google.comchromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. phcog.com Due to the low volatility and thermal lability of complex molecules like this compound, direct analysis by GC-MS is challenging. The compound would likely decompose at the high temperatures required for vaporization in the GC inlet.

Therefore, the application of GC-MS to this compound necessitates a chemical derivatization step. thermoscientific.comresearchgate.net Derivatization involves converting polar functional groups (such as hydroxyl and carboxylic acid groups) into less polar, more volatile, and more thermally stable derivatives (e.g., silyl or methyl esters). This process increases the analyte's volatility, allowing it to be separated by gas chromatography and subsequently detected by mass spectrometry. researchgate.net While effective, this adds complexity to sample preparation and requires careful validation to ensure the reaction is complete and does not produce artifacts. GC-MS is particularly useful for identifying and quantifying smaller, related volatile compounds in a sample matrix. ashs.org

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed circularly polarized light versus right-handed circularly polarized light by chiral molecules. jascoinc.comutexas.edu As this compound is a chiral molecule due to its numerous stereocenters within the steroid nucleus, CD spectroscopy is a valuable tool for investigating its three-dimensional structure in solution. wisc.eduwikipedia.org

Future Research Directions and Innovative Approaches for Strophanthidylic Acid

Application of Synthetic Biology and Metabolic Engineering for Optimized Production

The natural production of strophanthidylic acid from plant sources can be inefficient and subject to environmental variability. Synthetic biology and metabolic engineering offer a promising alternative for the optimized and sustainable production of this and other complex plant-derived molecules. nih.gov The core principle of this approach is to transfer the genetic blueprint for the biosynthesis of a desired compound into a microbial host, such as E. coli or yeast, which can be grown in large-scale fermenters. youtube.com